N-[4-({[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfamoyl)phenyl]acetamide
Description
N-[4-({[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfamoyl)phenyl]acetamide is a synthetic organic compound, known for its complex structure and potential applications in various scientific fields. This compound features a triazinyl core, which is notable for its stability and reactivity, making it a subject of interest in chemical research and industrial applications.
Properties
IUPAC Name |
N-[4-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N7O3S/c1-11(24)18-12-6-8-13(9-7-12)27(25,26)17-10-14-19-15(22(2)3)21-16(20-14)23(4)5/h6-9,17H,10H2,1-5H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXEOVYRNRHCOFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N7O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-({[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfamoyl)phenyl]acetamide involves a multi-step process:
Formation of the Triazine Ring: : Starting with cyanuric chloride, the initial step involves the substitution of chlorine atoms with dimethylamine groups under controlled conditions. This step typically occurs in a solvent like acetone at a temperature of about 0-5°C to ensure high selectivity and yield.
Sulfonamide Formation: : The intermediate product is then reacted with a suitable sulfonamide precursor. This step usually requires the presence of a base like triethylamine to facilitate the formation of the sulfonamide linkage, which attaches to the benzene ring.
Introduction of the Phenylacetamide Group: : The final step involves coupling the sulfonamide derivative with phenylacetic acid. This reaction is typically catalyzed by agents such as DCC (Dicyclohexylcarbodiimide) and can take place at room temperature.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent conditions and improve the efficiency and scalability of the process. The use of automated synthesisers and precision dosing of reagents helps ensure reproducibility and high yield.
Chemical Reactions Analysis
Oxidation: : The compound can undergo oxidation reactions, particularly at the dimethylamino groups. Common oxidizing agents for these reactions include hydrogen peroxide and KMnO4.
Reduction: : Reduction reactions, though less common, can target the triazinyl core or sulfonamide groups. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: : Electrophilic and nucleophilic substitution reactions are prominent due to the reactive nature of the triazinyl and phenylacetamide groups. For instance, halogens can be introduced via halogenation reactions using reagents like N-bromosuccinimide (NBS).
Hydrogen Peroxide: : Used for oxidation, often in an aqueous medium.
Sodium Borohydride: : Applied for reduction in alcoholic solvents.
N-bromosuccinimide: : Utilized in halogenation under light or heat.
Major Products Formed: The primary products from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs, depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, N-[4-({[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfamoyl)phenyl]acetamide is often explored for its reactivity and stability. It's used as an intermediate in the synthesis of more complex molecules.
Medicine: In medicine, research is ongoing to explore its potential as an anti-cancer agent, given its ability to interfere with cellular processes critical for tumor growth.
Industry: Industrially, it finds applications in the production of specialized polymers and as a catalyst in various chemical reactions.
Mechanism of Action
The compound's mechanism of action involves its interaction with specific molecular targets, including enzymes and receptors. It can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can inhibit or activate key biological processes, making it a valuable tool in drug design and other applications.
Comparison with Similar Compounds
N-(4-sulfamoylphenyl)acetamide: : Lacks the triazinyl group, resulting in different reactivity and applications.
N-(4-(dimethylamino)phenyl)acetamide:
4,6-dimethylamino-1,3,5-triazine: : Shares the triazine core but without the phenylacetamide and sulfonamide functionalities.
Uniqueness: N-[4-({[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfamoyl)phenyl]acetamide's uniqueness lies in its combined structural features, which provide a distinct profile of chemical reactivity and potential applications. The presence of the triazinyl, sulfonamide, and phenylacetamide groups in a single molecule makes it versatile for diverse scientific research and industrial purposes.
Biological Activity
N-[4-({[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfamoyl)phenyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.
- Molecular Formula : C11H20N6O2
- Molecular Weight : 268.32 g/mol
- CAS Number : 20028-84-6
- Structure : The compound features a triazine ring with dimethylamino substitutions and a sulfamoyl group attached to a phenyl acetamide moiety.
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in cell proliferation and apoptosis. The compound is believed to inhibit certain kinases and other proteins that are critical for cancer cell survival.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro tests have demonstrated significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| MDA-MB-231 (breast) | 0.50 | |
| HeLa (cervical) | 0.62 | |
| A2780 (ovarian) | 0.75 | |
| K562 (leukemia) | 1.28 |
These results indicate that the compound exhibits potent activity against breast and cervical cancer cells, suggesting a promising avenue for further development in oncology.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the triazine ring and the phenyl acetamide moiety can significantly influence the biological activity of the compound. For instance:
- Dimethylamino Substituents : The presence of dimethylamino groups enhances solubility and bioavailability.
- Sulfamoyl Group : This moiety appears to play a crucial role in binding interactions with target proteins involved in tumor growth.
Case Studies
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Study on MDA-MB-231 Cells :
- Researchers evaluated the antiproliferative effects of this compound using MTT assays.
- Results showed a dose-dependent decrease in cell viability with an IC50 value of 0.50 μM, indicating strong efficacy against this breast cancer cell line.
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Comparison with Other Compounds :
- In comparative studies involving other triazine derivatives, this compound demonstrated superior activity against HeLa cells with an IC50 of 0.62 μM compared to 1.12 μM for related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
